molecular formula C11H12N2O2S B2870755 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid CAS No. 1351399-03-5

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid

Cat. No. B2870755
CAS RN: 1351399-03-5
M. Wt: 236.29
InChI Key: QFJZHINDQUDTCX-UHFFFAOYSA-N
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Description

“4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid” is a compound that falls under the category of thiazine derivatives . Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to play an important role in the treatment of various diseases and show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .


Synthesis Analysis

The synthesis of thiazine derivatives can be achieved through various methods. For instance, new 5,6-dihydro-1,3-thiazin-4-one derivatives have been synthesized by one-pot reaction of morpholin-4-amine and adamantan-1-amine with methacryloyl isothiocyanate .


Molecular Structure Analysis

The molecular structure of thiazine derivatives is characterized by the presence of sulphur or nitrogen atoms or both of them . They also act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms and are thus used extensively in coordination chemistry to obtain new frameworks with potential bioactivity .


Chemical Reactions Analysis

In the presence of trifluoroacetic acid, some dithiocarbamates, thiocarbamates, and thiourea derivatives have been oxidised to the disulphides . These lost sulphur giving the thiocarbonyl derivatives .

properties

IUPAC Name

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-10(15)8-2-4-9(5-3-8)13-11-12-6-1-7-16-11/h2-5H,1,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJZHINDQUDTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid

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